N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Description
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound that features a brominated aromatic ring and a diamine structure
Properties
IUPAC Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-5-6-13(17-4)12(14)9-11/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMMKWTHIWNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxybenzyl bromide.
Amine Alkylation: The brominated intermediate is then reacted with N,N,N’-trimethylethane-1,2-diamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the diamine moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3-chloro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
- N’-[(3-fluoro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
- N’-[(3-iodo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
Uniqueness
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
